Diacetic Aceclofenac

Analytical Chemistry Pharmaceutical Analysis HPLC Method Validation

Diacetic Aceclofenac (Aceclofenac EP Impurity H, CAS 1216495-92-9) is the official European Pharmacopoeia reference standard for identifying and quantifying Impurity H in Aceclofenac drug products. This compound is chemically distinct from Impurity A (diclofenac core) or Impurity F (simpler ester), providing a unique relative retention time (~1.5) and ionization signature essential for unequivocal peak identification in HPLC methods. Mandated by EP monographs for analytical method development, validation, ANDA regulatory submissions, and routine QC batch release, substitution with other impurities leads to inaccurate quantification and potential regulatory action. Supplied with full characterization data traceable to Ph. Eur. standards.

Molecular Formula C20H17Cl2NO8
Molecular Weight 470.255
CAS No. 1216495-92-9
Cat. No. B565307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetic Aceclofenac
CAS1216495-92-9
SynonymsAceclofenac Imp. H (EP);  2-[(2,6-Dichlorophenyl)amino]benzeneacetic Acid 2-[2-(Carboxymethoxy)-2-oxoethoxy]-2-oxoethyl Ester; 
Molecular FormulaC20H17Cl2NO8
Molecular Weight470.255
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C20H17Cl2NO8/c21-13-5-3-6-14(22)20(13)23-15-7-2-1-4-12(15)8-17(26)30-10-19(28)31-11-18(27)29-9-16(24)25/h1-7,23H,8-11H2,(H,24,25)
InChIKeyZCCRLKICIDWHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacetic Aceclofenac (CAS 1216495-92-9): An Aceclofenac EP Impurity H Analytical Reference Standard


Diacetic Aceclofenac (CAS 1216495-92-9) is a chemically defined compound formally recognized as Aceclofenac EP Impurity H . It is an esterified derivative of the non-steroidal anti-inflammatory drug (NSAID) Aceclofenac (CAS 89796-99-6), characterized by the addition of multiple acetoxyacetyl units to the core phenylacetic acid structure [1]. Its primary commercial and scientific role is as a high-purity analytical reference standard or certified impurity material, manufactured and supplied for use in pharmaceutical quality control (QC) and research & development (R&D) .

The Critical Role of Diacetic Aceclofenac (Impurity H) in Aceclofenac Method Validation and Pharmaceutical Quality Control


Substituting Diacetic Aceclofenac (EP Impurity H) with other Aceclofenac impurities or related compounds is not scientifically valid for analytical method development, validation, or routine pharmaceutical quality control. The European Pharmacopoeia (EP) monographs mandate the use of this specific compound as the designated reference standard for identifying and quantifying Impurity H [1]. Its unique structural modifications, a complex poly-ester chain not found in other common Aceclofenac impurities like Impurity A (diclofenac core) or Impurity F (a simpler ester), confer distinct physicochemical properties. These differences manifest as a unique chromatographic retention time and ionization behavior, ensuring its accurate and unambiguous identification in complex mixtures [2]. Using an incorrect or generic impurity standard would lead to inaccurate quantification, potential misidentification of peaks, and failed regulatory submissions (e.g., ANDA) for Aceclofenac drug products [1].

Quantitative Differentiation of Diacetic Aceclofenac (EP Impurity H) from Closely Related Analogs


HPLC Chromatographic Resolution: Distinctive Relative Retention Time (RRT) for Peak Identification

In a validated HPLC method for Aceclofenac API analysis, Diacetic Aceclofenac (Impurity H) exhibits a relative retention time (RRT) of approximately 1.5, providing a clear chromatographic window to distinguish it from the parent API and all other major known impurities [1]. This specific RRT is a direct function of its unique molecular structure and increased hydrophobicity conferred by the diacetic ester chain. This allows for confident peak assignment and quantification in routine quality control and stability studies [1].

Analytical Chemistry Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Physicochemical Differentiation: Melting Point and Molecular Weight Comparison

Diacetic Aceclofenac is a chemically distinct, high-molecular-weight solid with a melting point range of 118-121°C . This contrasts sharply with the parent drug Aceclofenac, which melts at a significantly higher temperature (150-154°C) [1], and other simpler impurities like Impurity I, which is a crystalline solid with a different melting point [2]. The lower melting point of Impurity H is consistent with its more complex, flexible, and ester-rich molecular structure, which disrupts efficient crystal lattice packing compared to the more rigid Aceclofenac molecule.

Physical Chemistry Solid-State Characterization Reference Standard Qualification Material Science

Regulatory Compliance and Sourcing: EP Reference Standard Status and Supply Chain Traceability

Diacetic Aceclofenac is not just a commercially available chemical; it is an official European Pharmacopoeia (EP) Reference Standard . This designation confers a level of regulatory recognition and quality assurance that generic laboratory reagents cannot match. Procurement from an authorized EP distributor, such as Sigma-Aldrich/Merck (Product No. Y0000086), guarantees that the material is supplied as per the specifications of the issuing pharmacopoeia, with a fully traceable chain of custody . This official status is critical for analytical data intended to support regulatory submissions for Aceclofenac products in markets that follow EP guidelines.

Regulatory Science Pharmaceutical Quality Assurance ANDA Filing Pharmacopoeial Compliance

Key Application Scenarios for Diacetic Aceclofenac (EP Impurity H) in Pharmaceutical R&D and Manufacturing


HPLC Method Development and Validation for Aceclofenac Impurity Profiling

Analytical scientists developing or validating an HPLC method for the analysis of Aceclofenac drug substances or products use Diacetic Aceclofenac as a primary reference standard for Impurity H. Its unique and known RRT of ~1.5 allows for precise system suitability testing, resolution verification, and accurate peak identification in forced degradation and stability samples [1]. This ensures the method is capable of detecting and quantifying this specific impurity at specified limits (e.g., ≤0.1% or ≤0.15% area by area) as mandated by pharmacopoeial monographs .

Quality Control and Batch Release Testing of Aceclofenac API and Finished Products

QC laboratories in pharmaceutical manufacturing rely on certified reference standards of Diacetic Aceclofenac to perform routine impurity testing on every batch of Aceclofenac API or finished drug product. The standard is used to create reference solutions and spiked samples to confirm that Impurity H levels are within the acceptance criteria defined in the product's specification [1]. Use of the official EP Reference Standard ensures the data is defensible and meets the regulatory expectations for commercial batch release .

Supporting Abbreviated New Drug Application (ANDA) Filings for Generic Aceclofenac

For generic drug manufacturers seeking approval to market an Aceclofenac product, comprehensive impurity characterization is a non-negotiable component of the ANDA. Diacetic Aceclofenac (EP Impurity H) is essential for this process. It is used to develop and validate the analytical methods that demonstrate the generic product's impurity profile is comparable to the reference listed drug (RLD) [1]. The use of the official EP Reference Standard adds significant weight to the analytical data package, demonstrating a commitment to quality and facilitating smoother regulatory review .

Synthesis Route Scouting and Process Impurity Fate-and-Purge Studies

During chemical process development, scientists use Diacetic Aceclofenac to track the fate of Impurity H from the initial synthetic steps through to the final API. By spiking the impurity into reaction streams and analyzing subsequent intermediates, they can quantitatively demonstrate that the chosen purification steps (e.g., crystallization) effectively remove or 'purge' Impurity H to below the required threshold [1]. This data is critical for justifying the control strategy for this specific impurity in the final drug substance.

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